molecular formula C14H16N2O B8689061 4-(4-Ethylbenzyl)-3-methoxypyridazine

4-(4-Ethylbenzyl)-3-methoxypyridazine

Cat. No. B8689061
M. Wt: 228.29 g/mol
InChI Key: HEFYLULLNGINIB-UHFFFAOYSA-N
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Patent
US07439232B2

Procedure details

The 6:1 mixture of (4-ethylphenyl)-(3-chloro-6-methoxypyridazin-5-yl)-methanol and (4-ethylphenyl)-(3-chloro-6-methoxypyridazin-4-yl)-methanol (10.7 g), 5% palladium/carbon (5.4 g) and acetic acid (80 ml) were suspended and stirred under a hydrogen atmosphere at room temperature for 22 hours. After filtration to remove the insoluble materials, the filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:2 to chloroform:methanol=10:1) to give 4-(4-ethylbenzyl)-3-methoxy-pyridazine (2.88 g) and 4-(4-ethylbenzyl)-3-methoxy-pyridazine acetate salt (3.32 g).
Name
(4-ethylphenyl)-(3-chloro-6-methoxypyridazin-5-yl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-ethylphenyl)-(3-chloro-6-methoxypyridazin-4-yl)-methanol
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:11]2[CH:12]=[C:13](Cl)[N:14]=[N:15][C:16]=2[O:17][CH3:18])[OH:10])=[CH:5][CH:4]=1)[CH3:2].C(C1C=CC(C(C2[CH:35]=[C:34]([O:36]C)N=NC=2Cl)O)=CC=1)C>[Pd].C(O)(=O)C>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:11]2[CH:12]=[CH:13][N:14]=[N:15][C:16]=2[O:17][CH3:18])=[CH:5][CH:4]=1)[CH3:2].[C:34]([OH:36])(=[O:10])[CH3:35].[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:11]2[CH:12]=[CH:13][N:14]=[N:15][C:16]=2[O:17][CH3:18])=[CH:5][CH:4]=1)[CH3:2] |f:5.6|

Inputs

Step One
Name
(4-ethylphenyl)-(3-chloro-6-methoxypyridazin-5-yl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)C(O)C=1C=C(N=NC1OC)Cl
Name
(4-ethylphenyl)-(3-chloro-6-methoxypyridazin-4-yl)-methanol
Quantity
10.7 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)C(O)C1=C(N=NC(=C1)OC)Cl
Name
Quantity
5.4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under a hydrogen atmosphere at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove the insoluble materials
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:2 to chloroform:methanol=10:1)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)C1=CC=C(CC2=C(N=NC=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
Name
Type
product
Smiles
C(C)(=O)O.C(C)C1=CC=C(CC2=C(N=NC=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.